(1-methyl-2-phenyl-1H-imidazol-4-yl)methanol

Cardiotonic agents Phosphodiesterase III inhibition Regioisomeric activity

(1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol is a 1,2,4-trisubstituted imidazole derivative bearing a hydroxymethyl group at the 4-position, a phenyl substituent at the 2-position, and a methyl group on N-1. This specific substitution pattern differentiates it from isomeric imidazole methanols and underpins its utility as a synthetic intermediate in medicinal chemistry.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 99280-78-1
Cat. No. B3362445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-2-phenyl-1H-imidazol-4-yl)methanol
CAS99280-78-1
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C2=CC=CC=C2)CO
InChIInChI=1S/C11H12N2O/c1-13-7-10(8-14)12-11(13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
InChIKeyXOWFFOBIEGIMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol (CAS 99280-78-1): A Regiospecific Imidazole-4-methanol Building Block for Cardiotonic and Immuno-Oncology Research


(1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol is a 1,2,4-trisubstituted imidazole derivative bearing a hydroxymethyl group at the 4-position, a phenyl substituent at the 2-position, and a methyl group on N-1. This specific substitution pattern differentiates it from isomeric imidazole methanols and underpins its utility as a synthetic intermediate in medicinal chemistry. The compound serves as the direct precursor to 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinones, a class of potent positive inotropic agents and cardiac phosphodiesterase III inhibitors [1], and is also recognized as a core scaffold within the 4-phenylimidazole family of indoleamine 2,3-dioxygenase (IDO) inhibitors [2].

Why Generic Imidazole Methanols Cannot Replace (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol in Target-Driven Synthesis


Procurement specialists and medicinal chemists cannot freely substitute (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol with regioisomeric (1H-imidazol-5-yl)methanols or des-phenyl analogs without risking loss of biological activity. Direct comparative pharmacological data demonstrate that the 4-yl regioisomer is essential for potent positive inotropic activity, while the corresponding 5-yl regioisomer is essentially inactive [1]. Furthermore, within the 4-phenylimidazole IDO inhibitor pharmacophore, the N-methyl and 2-phenyl substituents establish critical interactions with the enzyme active site that simpler imidazole-4-methanols cannot recapitulate [2]. These structure-activity relationships mean that substitution with a generic imidazole alcohol will alter or abolish target engagement, making compound-specific procurement a necessity for reproducible research.

Quantitative Differentiation Evidence for (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol vs. Its Closest Analogs


Regioisomeric Selectivity: 4-yl vs. 5-yl Hydroxymethyl Determines Cardiotonic Potency

In a direct head-to-head comparison within the same study, the 4,5-dihydro- and fully unsaturated pyridazinone derivatives built from (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol (compounds 25a and 28a) were characterized as potent positive inotropic agents, whereas the corresponding derivatives constructed from the 5-yl regioisomer (compounds 25b and 28b) exhibited only weak positive inotropic activity [1]. Both 25a and 28a were additionally identified as potent inhibitors of cardiac phosphodiesterase fraction III, a mechanistic property absent in the 5-yl series [1]. This establishes the 4-hydroxymethyl substitution pattern as a structural requirement for cardiotonic efficacy.

Cardiotonic agents Phosphodiesterase III inhibition Regioisomeric activity

Patented Cardiotonic Pharmacophore: Exclusive Intermediate for 6-(Imidazol-4-yl)pyridazinones

U.S. Patent US4521416A explicitly claims 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone as specific cardiotonic and antihypertensive agents, with (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol serving as the essential synthetic precursor [1]. The patent discloses synthetic routes that generate mixtures of 4-yl and 5-yl regioisomers, requiring chromatographic separation, and explicitly identifies the 4-yl compounds as the active species. This patent-protected composition of matter confers exclusive relevance on the 4-hydroxymethyl building block for any research group or industrial entity seeking to explore or manufacture this class of cardiotonic agents.

Cardiotonic pharmacophore Patent-protected intermediate Pyridazinone synthesis

4-Phenylimidazole IDO Inhibitor Scaffold: N-Methyl-2-phenyl Substitution Enhances Ligand Efficiency

The 4-phenylimidazole (4-PI) core is a validated starting point for indoleamine 2,3-dioxygenase (IDO) inhibitor development. Systematic structure-activity studies demonstrated that strategic substitution on the 4-PI scaffold can yield inhibitors with approximately 10-fold greater potency than unsubstituted 4-PI [1]. (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol incorporates both N-methyl and 2-phenyl substituents along with a functionalizable 4-hydroxymethyl group, positioning it as a versatile intermediate for the synthesis of 1,2,4-trisubstituted imidazole IDO ligands. In contrast, simpler analogs such as (1-methyl-1H-imidazol-4-yl)methanol lack the 2-phenyl moiety and therefore cannot engage the hydrophobic pocket adjacent to the heme iron or the active-site entrance interactions that are critical for IDO binding [1].

IDO inhibition Cancer immunotherapy 4-Phenylimidazole pharmacophore

Procurement-Driven Application Scenarios for (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol


Cardiotonic and PDE III Inhibitor Drug Discovery

Medicinal chemistry teams developing positive inotropic agents for heart failure can use this compound to synthesize 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinones, which are among the most potent cardiotonic agents in this chemotype [1]. The 4-yl regiospecificity is essential, as the 5-yl isomer is inactive [1], making this the only viable starting material for structure-activity relationship studies around the patented pharmacophore [2].

Immuno-Oncology IDO Inhibitor Lead Optimization

The compound serves as a 1,2,4-trisubstituted 4-phenylimidazole scaffold for the synthesis of IDO inhibitors [1]. The 4-hydroxymethyl group provides a synthetic handle for further derivatization (e.g., oxidation to aldehyde/carboxylic acid, etherification, or conversion to amine), enabling exploration of the active-site entrance, interior pocket, and heme-iron binding interactions identified in the 4-PI pharmacophore model [1].

Regioselective Synthetic Methodology Development

The compound's regiospecific synthesis from 1-methyl-2-phenylimidazole via formylation and reduction, or through Debus-Radziszewski imidazole formation, provides a case study for developing regioselective methods for 1,2,4-trisubstituted imidazoles. Researchers procuring this compound as an authentic standard can use it to validate analytical methods (HPLC, NMR) for distinguishing 4-yl from 5-yl regioisomers, a separation challenge documented in the cardiotonic patent literature [1].

Quote Request

Request a Quote for (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.